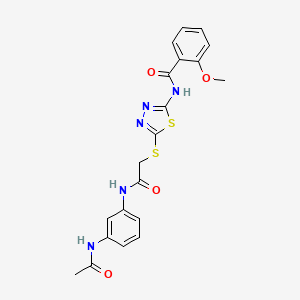
N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C20H19N5O4S2 and its molecular weight is 457.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C20H19N5O4S2 |
| Molecular Weight | 457.5 g/mol |
| CAS Number | 868973-28-8 |
The structure includes a thiadiazole ring, which is known for its significant biological activities, making it a valuable scaffold in drug design.
1. Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit substantial antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 32.6 μg/mL, indicating potent activity compared to standard antibiotics like itraconazole (MIC = 47.5 μg/mL) .
Table: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 32.6 |
| Compound B | E. coli | 62.5 |
| Compound C | B. cereus | 50.0 |
2. Anticancer Properties
The anticancer potential of thiadiazole derivatives is supported by studies demonstrating their ability to inhibit cell proliferation in various cancer cell lines. For example, compounds derived from the thiadiazole scaffold have shown IC50 values against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines of 4.37 ± 0.7 μM and 8.03 ± 0.5 μM respectively . The mechanisms attributed to their anticancer activity include the inhibition of DNA synthesis and interference with key cellular pathways involved in tumorigenesis.
Table: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | HepG-2 | 4.37 ± 0.7 |
| Compound E | A-549 | 8.03 ± 0.5 |
3. Anti-inflammatory Effects
Thiadiazole derivatives have also demonstrated anti-inflammatory properties in various in vitro studies. These compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A study involving a series of thiadiazole-based compounds showed significant antibacterial activity against multi-drug resistant strains of bacteria, underscoring their potential as new therapeutic agents .
- Anticancer Investigation : In vitro studies on the compound's effect on cancer cells revealed that it induces apoptosis through the activation of caspase pathways, providing a mechanism for its anticancer activity .
Properties
IUPAC Name |
N-[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S2/c1-12(26)21-13-6-5-7-14(10-13)22-17(27)11-30-20-25-24-19(31-20)23-18(28)15-8-3-4-9-16(15)29-2/h3-10H,11H2,1-2H3,(H,21,26)(H,22,27)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQDOCLKUPTALX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














